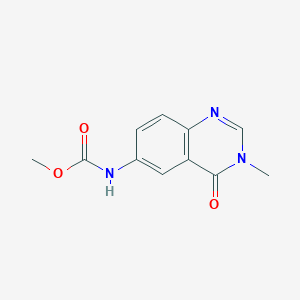

![molecular formula C18H19N3O4S B5511303 N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)

N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the formation of 3,4-dihydro-1H-quinoxalin-2-ones, characterized by techniques such as 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction. These methods help in understanding the molecular structure and confirming the formation of the target compound (Xue-mei Li et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds reveals a triclinic crystal system with specific space groups, indicating the detailed geometric configuration of these molecules. Crystallographic analysis provides essential insights into the arrangement and bonding within the compound, facilitating further chemical manipulations and applications (Xue-mei Li et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving these compounds often include corrosion inhibition, where they act as mixed-type inhibitors to protect metals from acid attacks. This functionality is attributed to their ability to form protective films on metal surfaces through adsorption, as demonstrated in studies on mild steel in acidic conditions (L. Olasunkanmi et al., 2016).

Physical Properties Analysis

The physical properties, such as crystal system dimensions and molecular weight, play a crucial role in determining the compound's suitability for various applications. Understanding these properties is essential for manipulating the compound for specific uses, including its role in forming complexes with metals and other materials (Xue-mei Li et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under different conditions, are critical for employing these compounds in corrosion inhibition and other chemical processes. Their ability to interact with metal surfaces and form stable complexes underlines their utility in protective and synthetic chemistry applications (L. Olasunkanmi et al., 2016).

Scientific Research Applications

Crystal Structure Analysis

Research conducted by Parvez et al. (2000) on pefloxacinium methanesulfonate 0.10-hydrate provides insights into the crystal structure of similar methanesulfonate compounds. The study details the planar quinoline ring system and its interactions, offering a foundation for understanding how similar compounds might be structured and behave at the molecular level.

Chemical Interactions and Properties

Raphael et al. (2015) explored the interactions of methyl acetate in aqueous solutions of quinoxaline derivatives, including N-{− 3-[1-methanesulfonyl-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-3-yl] phenyl} methane sulfonamide [MQDPMS] and others. This research, documented in the Journal of Molecular Liquids, investigates the volumetric and acoustic properties to understand solute-solute and solute-solvent interactions, critical for drug formulation and chemical synthesis processes.

Corrosion Inhibition

Olasunkanmi et al. (2016) examined the adsorption characteristics and inhibition of mild steel corrosion in 1 M HCl by quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides. Their findings, published in RSC Advances, highlight the protective efficacy of these compounds against acid attack, important for industrial applications involving metal protection.

Synthetic Chemistry

The synthesis and characterization of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) were explored by Mizuno et al. (2006). Their work, described in Tetrahedron, demonstrates the utility of methanesulfonamide as a protective group in the synthesis of complex organic molecules, underlining its relevance in pharmaceutical chemistry.

properties

IUPAC Name |

N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-13-7-9-14(10-8-13)21(26(2,24)25)12-18(23)20-11-17(22)19-15-5-3-4-6-16(15)20/h3-10H,11-12H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGZMURNVIXNBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)

![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)

![propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5511260.png)

![4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)

![N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)

![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethylpiperidin-3-amine](/img/structure/B5511292.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5511313.png)

![2-(3-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}phenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B5511320.png)

![3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)